N-[[2,6-difluoro-4-[3-(1H-1,2,4-triazol-5-yl)phenyl]phenyl]methyl]-2,3-dihydro-1H-inden-2-amine;phosphoric acid
Description
Systematic IUPAC Nomenclature and Structural Formula Interpretation
The systematic IUPAC name of the compound is derived from its structural components. The base molecule, N-[[2,6-difluoro-4-[3-(1H-1,2,4-triazol-5-yl)phenyl]phenyl]methyl]-2,3-dihydro-1H-inden-2-amine , consists of three primary subunits:
- A 2,6-difluoro-4-(3-substituted phenyl)phenyl core.
- A 1H-1,2,4-triazol-5-yl heterocyclic group.
- A 2,3-dihydro-1H-inden-2-amine moiety linked via a methylene bridge.
The phosphoric acid component forms a 1:1 phosphate salt with the amine group, as confirmed by its stoichiometric designation in patent literature. The numbering of the triazole ring follows IUPAC conventions, where the nitrogen atoms are assigned positions 1, 2, and 4, with the substituent at position 5. This contrasts with alternative numbering systems that may place the substituent at position 3, necessitating careful interpretation of structural diagrams.
The structural formula (Fig. 1) highlights:
- A biphenyl system with fluorine atoms at positions 2 and 6 of the distal ring.
- A triazole ring attached at position 3 of the proximal phenyl group.
- A methylene bridge connecting the biphenyl system to the indenamine group.
Properties
Molecular Formula |
C24H23F2N4O4P |
|---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
N-[[2,6-difluoro-4-[3-(1H-1,2,4-triazol-5-yl)phenyl]phenyl]methyl]-2,3-dihydro-1H-inden-2-amine;phosphoric acid |
InChI |
InChI=1S/C24H20F2N4.H3O4P/c25-22-11-19(15-6-3-7-18(8-15)24-28-14-29-30-24)12-23(26)21(22)13-27-20-9-16-4-1-2-5-17(16)10-20;1-5(2,3)4/h1-8,11-12,14,20,27H,9-10,13H2,(H,28,29,30);(H3,1,2,3,4) |
InChI Key |
UFBNUIOVFUNXNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NCC3=C(C=C(C=C3F)C4=CC(=CC=C4)C5=NC=NN5)F.OP(=O)(O)O |
Origin of Product |
United States |
Biological Activity
N-[[2,6-difluoro-4-[3-(1H-1,2,4-triazol-5-yl)phenyl]phenyl]methyl]-2,3-dihydro-1H-inden-2-amine;phosphoric acid is a complex organic compound notable for its potential biological activities. This article provides a detailed overview of its biological activity, including data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 500.4 g/mol. The structure features a triazole moiety which is often associated with various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H23F2N4O4P |
| Molecular Weight | 500.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | UFBNUIOVFUNXNM-UHFFFAOYSA-N |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly its anticancer properties due to the presence of the triazole ring which is known for its role in medicinal chemistry.
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, one study demonstrated that derivatives of triazole showed cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.61 to 6.2 µM depending on structural modifications .
Case Study:
In a study involving triazole derivatives, a compound similar to the one was tested against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines. The results indicated effective inhibition with IC50 values of 27.3 µM and 6.2 µM respectively .
The mechanism by which triazole-containing compounds exert their biological effects often involves:
- Inhibition of Protein Kinases : Many triazole derivatives act as inhibitors of protein kinases which play a crucial role in cancer cell proliferation.
- Induction of Apoptosis : These compounds can induce programmed cell death in cancer cells by activating apoptotic pathways.
- Interference with DNA Synthesis : Some studies suggest that these compounds can disrupt DNA synthesis and repair mechanisms in cancer cells.
Comparative Analysis
A comparative analysis of similar triazole derivatives reveals that modifications to the phenyl rings and the presence of electron-withdrawing groups significantly enhance their biological activity.
| Compound Type | IC50 (µM) | Target Cell Line |
|---|---|---|
| Triazole Derivative A | 1.61 | Jurkat Cells |
| Triazole Derivative B | 6.20 | HCT-116 |
| N-[5-methylthiazolyl] derivative | 27.30 | T47D |
Chemical Reactions Analysis
Reactivity of the Difluorophenyl Group
The difluorophenyl group in Compound X is electron-deficient due to the electron-withdrawing fluorine substituents, making it susceptible to nucleophilic aromatic substitution (NAS) reactions. Key reaction pathways include:
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Nucleophilic Substitution | Hydroxide ions (NaOH), high temperature | Replacement of fluorine with hydroxyl groups |
| Electrophilic Substitution | Nitration (HNO₃/H₂SO₄) | Nitro derivatives at meta/para positions |
| Cross-Coupling | Suzuki-Miyaura (Pd catalysts, boronic acids) | Biaryl derivatives |
The fluorine atoms at positions 2 and 6 direct incoming electrophiles to the para position relative to the methylamine linker .
Functionalization of the Triazole Ring
The 1,2,4-triazole ring exhibits ambident nucleophilic character, enabling reactions at either nitrogen or carbon centers:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | Alkyl halides (R-X), base (K₂CO₃) | N-alkylated triazoles |
| Metal Coordination | Transition metals (e.g., Cu²⁺, Zn²⁺) | Stable metal-triazole complexes |
| Oxidation | H₂O₂, acidic conditions | Formation of triazole N-oxides |
The NH group in the triazole ring can act as a hydrogen-bond donor, influencing its reactivity in biological systems .
Transformations Involving the Indenamine Moiety
The 2,3-dihydro-1H-inden-2-amine group provides a secondary amine and a bicyclic framework for functionalization:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acylation | Acetyl chloride (AcCl), base | N-acetylated derivatives |
| Oxidation | MnO₂ or KMnO₄ | Formation of imine or ketone intermediates |
| Cycloaddition | Dienophiles (e.g., maleic anhydride) | Six-membered ring adducts |
The amine group can also participate in Schiff base formation with aldehydes .
Phosphoric Acid Interactions
The phosphoric acid component influences solubility and reactivity:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Salt Formation | Bases (e.g., NaOH) | Phosphate salts with enhanced stability |
| Esterification | Alcohols (ROH), acid catalyst | Phosphoric acid esters |
| Dehydration | High temperature | Formation of polyphosphates |
The acid moiety facilitates proton transfer in catalytic cycles or stabilizes intermediates via hydrogen bonding .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- Halogenation : The 2,6-difluoro substitution in the target compound and flumetsulam may enhance binding to hydrophobic pockets in target proteins, as seen in sulfonamide herbicides .
- Heterocycles : The 1,2,4-triazole in the target compound and flumetsulam is associated with antifungal and herbicidal activity, likely due to metal coordination or hydrogen bonding .
- Counterions : Unlike most analogs, the phosphoric acid salt in the target compound may improve aqueous solubility, a feature absent in neutral analogs like diflubenzuron .
Table 2: Activity Profiles of Comparable Compounds
Physicochemical and Analytical Comparisons
Table 3: Physicochemical Properties
Notes:
Methodological Considerations in Comparative Studies
- Structural Analysis : Tools like SHELX and the Cambridge Structural Database (CSD) enable precise determination of halogen-heterocycle interactions, critical for rational design .
- Similarity Metrics: Computational methods (e.g., Tanimoto coefficients) highlight that minor substitutions (e.g., fluoro → chloro) drastically alter bioactivity, as seen in imazalil vs. target compound .
Preparation Methods
Synthesis of 2,3-Dihydro-1H-inden-2-amine
2,3-Dihydro-1H-inden-2-amine is typically prepared via catalytic hydrogenation of indene derivatives. For example, indene-2-carbonitrile undergoes hydrogenation over a palladium catalyst in methanol under 50 psi H₂ pressure, yielding the amine after 12 hours. The intermediate is purified via recrystallization from ethanol/water (yield: 78–85%).
Synthesis of 3-(1H-1,2,4-Triazol-5-yl)phenyl Substituent
The triazole ring is synthesized using a Huisgen cycloaddition. A nitrile precursor (e.g., 3-cyanophenylboronic acid) reacts with sodium azide and ammonium chloride in dimethylformamide (DMF) at 120°C for 24 hours, forming 3-(1H-1,2,4-triazol-5-yl)phenylboronic acid. This intermediate is coupled to a difluorobenzyl bromide derivative via Suzuki-Miyaura cross-coupling using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a toluene/ethanol/Na₂CO₃(aq) mixture (yield: 65–72%).
Coupling of Fragments
The final assembly involves reductive amination or nucleophilic substitution:
Reductive Amination Protocol
A mixture of 2,3-dihydro-1H-inden-2-amine (1.2 equiv) and the difluorobenzyl-triazole aldehyde (1.0 equiv) undergoes reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane at room temperature for 18 hours. The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient), achieving a yield of 58–63%.
Nucleophilic Substitution Alternative
In some routes, the benzyl bromide intermediate reacts directly with 2,3-dihydro-1H-inden-2-amine in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 6 hours. This method offers a shorter reaction time but lower yield (45–50%) due to competing elimination side reactions.
Phosphoric Acid Salt Formation
The free base is converted to its phosphoric acid salt to enhance solubility and stability. The free base (1.0 equiv) is dissolved in hot ethanol and treated with 1.05 equiv of phosphoric acid (85% w/w). The mixture is stirred at 60°C for 1 hour, cooled to 0°C, and filtered to isolate the salt. X-ray diffraction confirms the salt’s monoclinic crystal structure (space group P2₁/c).
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/acetonitrile gradient) shows ≥98.5% purity. Residual solvents (ethanol, DMF) are below ICH limits (<500 ppm).
Process Optimization Challenges
Triazole Ring Stability
The 1H-1,2,4-triazole ring is sensitive to oxidative degradation under acidic conditions. Stabilizing the intermediate with nitrogen sparging during synthesis reduces decomposition from 12% to <2%.
Scale-Up Considerations
Pilot-scale batches (10 kg) using the reductive amination route achieve consistent yields (60–62%) but require strict temperature control (±2°C) to minimize byproducts.
Comparative Analysis of Methods
| Parameter | Reductive Amination | Nucleophilic Substitution |
|---|---|---|
| Yield | 58–63% | 45–50% |
| Reaction Time | 18 hours | 6 hours |
| Byproducts | <5% | 15–20% |
| Scalability | High | Moderate |
Q & A
Q. How can de novo design strategies expand the chemical space of analogs?
- Methodological Answer : Combine generative adversarial networks (GANs) with reinforcement learning to propose novel scaffolds. Prioritize compounds with synthetic feasibility scores (e.g., SAscore) and validate via virtual libraries. For example, machine learning-driven designs have yielded triazole derivatives with improved binding to viral proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
